Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
This compound is a thiazole-4-carboxylate derivative featuring a unique (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonylamino substituent at position 2 of the thiazole ring. The oxotetrahydrofuran moiety introduces a cyclic ketone group, which distinguishes it from other thiazole carboxylates.
Properties
Molecular Formula |
C13H16N2O5S |
|---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
ethyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H16N2O5S/c1-4-19-11(18)8-6-21-12(14-8)15-10(17)7-5-9(16)20-13(7,2)3/h6-7H,4-5H2,1-3H3,(H,14,15,17) |
InChI Key |
JGRVMVMXEPGGMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)OC2(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized using a condensation reaction between a thioamide and an α-haloketone under acidic conditions.
Tetrahydrofuran Moiety Introduction: The tetrahydrofuran ring is introduced through a cyclization reaction involving a dihydrofuran precursor.
Final Coupling: The final step involves coupling the thiazole ring with the tetrahydrofuran moiety using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | Substituent at Position 2 | Substituent at Position 4/5 | Molecular Formula | Molecular Weight | Melting Point (°C) | CAS Number |
|---|---|---|---|---|---|---|
| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | Methyl | - | C₇H₉NO₂S | 171.21 | 47–48 | 6436-59-5 |
| Ethyl 2-morpholino-1,3-thiazole-4-carboxylate | Morpholino (cyclic amine) | - | C₁₀H₁₄N₂O₃S | 242.29 | 88.5–90 | 126533-95-7 |
| Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | (3,4-Dichlorophenyl)carbonylamino | Methyl | C₁₄H₁₂Cl₂N₂O₃S | 359.23 | Not reported | 1047760-35-9 |
| Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | (2-Methylphenyl)amino | Trifluoromethyl | C₁₄H₁₃F₃N₂O₂S | 330.33 | Not reported | 918793-30-3 |
| Target Compound | (2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)carbonylamino | - | C₁₃H₁₆N₂O₅S | 312.34 | Not reported | Not available |
Key Findings from Comparative Analysis
Substituent Electronic Effects
- This could enhance stability against nucleophilic attack compared to analogs with electron-donating groups like methyl (e.g., Ethyl 2-methyl-1,3-thiazole-4-carboxylate) .
- Halogenated Analogs : Compounds with dichlorophenyl (e.g., CAS 1047760-35-9) or trifluoromethyl groups (e.g., CAS 918793-30-3) exhibit stronger electron-withdrawing effects, which may improve lipid solubility and membrane permeability .
Physicochemical Properties
- Melting Points: Bulkier substituents (e.g., morpholino in CAS 126533-95-7) correlate with higher melting points (88.5–90°C), likely due to improved crystal packing. The target compound’s oxotetrahydrofuran group may similarly increase melting point compared to simpler analogs .
Biological Activity
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.
Chemical Structure and Properties
The compound features a unique structure that includes a thiazole ring and a tetrahydrofuran moiety. Its molecular formula is with a molecular weight of 326.37 g/mol. The presence of the thiazole ring is particularly relevant as it has been associated with diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O5S |
| Molecular Weight | 326.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | GDGMZTDIEGKKDD-UHFFFAOYSA-N |
Synthesis Overview
The synthesis typically involves multi-step organic reactions, including the condensation of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid with thioamide derivatives under controlled conditions. This process is often catalyzed by acid or base catalysts to ensure high yield and purity.
Antimicrobial Activity
Studies have demonstrated that compounds related to thiazole exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial and fungal strains. For instance, derivatives of thiazole have shown promising results against Bacillus subtilis and Aspergillus niger, indicating potential use in treating infections caused by these pathogens .
Anticancer Activity
Research indicates that thiazole derivatives can possess anticancer properties. A study reported that compounds similar to this compound exhibited antiproliferative effects on various cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia) cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. The functional groups in its structure allow for hydrogen bonding and coordination with metal ions, which can modulate enzymatic activities critical for various metabolic pathways .
Case Studies
- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity. Compounds bearing nitro and amino substituents demonstrated significant inhibition against Bacillus subtilis and Aspergillus niger strains .
- Anticancer Activity : In vitro studies showed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting a strong potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
